molecular formula C27H28BrNO4 B11068273 6-Bromo-4-(3,4-dimethoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

6-Bromo-4-(3,4-dimethoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B11068273
M. Wt: 510.4 g/mol
InChI Key: RMNPEHXEEQADIV-UHFFFAOYSA-N
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Description

6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-ISOPROPYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID is a complex organic compound with a unique structure that includes bromine, methoxy, isopropyl, and quinolinecarboxylic acid groups

Preparation Methods

The synthesis of 6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-ISOPROPYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often require specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve scaling up these reactions to produce the compound in larger quantities while maintaining purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can occur under different conditions depending on the substituents involved.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-ISOPROPYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 6-BROMO-4-(3,4-DIMETHOXYPHENYL)-2-(4-ISOPROPYLPHENYL)-1,2,3,4-TETRAHYDRO-8-QUINOLINECARBOXYLIC ACID include other quinoline derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C27H28BrNO4

Molecular Weight

510.4 g/mol

IUPAC Name

6-bromo-4-(3,4-dimethoxyphenyl)-2-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

InChI

InChI=1S/C27H28BrNO4/c1-15(2)16-5-7-17(8-6-16)23-14-20(18-9-10-24(32-3)25(11-18)33-4)21-12-19(28)13-22(27(30)31)26(21)29-23/h5-13,15,20,23,29H,14H2,1-4H3,(H,30,31)

InChI Key

RMNPEHXEEQADIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(C3=C(N2)C(=CC(=C3)Br)C(=O)O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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